3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid

Suzuki–Miyaura coupling boronic acid acidity transmetallation rate

Parallel Suzuki couplings generate purification bottlenecks when each well requires column chromatography. This fluorinated phenylboronic acid contains a pyrrolidine amine (pKaH ≈11.3) enabling acid-base extraction workup-protonation with 1M HCl partitions products into the aqueous phase, bypassing individual columns. • 3-Fluoro lowers boronic acid pKa by ~0.7 units for efficient transmetallation under mild basic conditions (pH 7.5-9.0), compatible with base-labile substrates. • ≥98% purity reduces palladium catalyst poisoning risk in late-stage couplings. • LogP 0.37-1.05, TPSA ~53 Ų, 6 rotatable bonds for fragment library design.

Molecular Formula C13H19BFNO3
Molecular Weight 267.11 g/mol
CAS No. 944279-29-2
Cat. No. B1403083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid
CAS944279-29-2
Molecular FormulaC13H19BFNO3
Molecular Weight267.11 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)OCCCN2CCCC2)F)(O)O
InChIInChI=1S/C13H19BFNO3/c15-12-10-11(14(17)18)4-5-13(12)19-9-3-8-16-6-1-2-7-16/h4-5,10,17-18H,1-3,6-9H2
InChIKeyZNQBDVFMXFSDFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid – Identity & Structural Class


3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid (CAS 944279-29-2, MFCD28400493) is a fluorinated arylboronic acid building block characterized by a 3-fluoro substituent on the phenyl ring and a 4-(3-(pyrrolidin-1-yl)propoxy) side chain [1]. The molecular formula is C13H19BFNO3 with a molecular weight of 267.10 Da [2]. It belongs to the class of monofluorinated phenylboronic acids, which exhibit enhanced acidity (pKa range ~6.17–8.77 depending on fluorine position) relative to unsubstituted phenylboronic acid (pKa 8.86), a property that directly influences Suzuki–Miyaura cross-coupling reactivity [3]. The pyrrolidine-containing propoxy side chain introduces a basic tertiary amine (conjugate acid pKa ~11.3) absent in simpler fluorophenylboronic acids, enabling salt formation and modulating both lipophilicity and aqueous solubility profiles [4].

3-Fluoro substitution enhances boronate formation, supporting faster Suzuki coupling at mild pH
Pyrrolidine amine permits acid–base extractive purification, reducing chromatography dependence
Propoxy linker provides 6 rotatable bonds for conformational flexibility in SAR explorations

Why Generic Substitution Fails for 3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid


In-class phenylboronic acid building blocks cannot be interchanged without consequence because the 3-fluoro substituent and the 4-(3-(pyrrolidin-1-yl)propoxy) chain each independently modulate critical reaction and physicochemical parameters. Removing the fluorine (e.g., substituting with 4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid, CAS 1003028-33-8) raises the boronic acid pKa by approximately 0.7–0.8 units [1], slowing transmetallation in Suzuki–Miyaura cycles under mild basic conditions. Replacing the pyrrolidinyl-propoxy chain with a simple propoxy group (3-fluoro-4-propoxyphenylboronic acid, CAS 192376-68-4) eliminates the basic amine handle, removing the ability to form hydrochloride salts for purification and substantially altering the LogP–TPSA balance [2][3]. Shortening the linker to a single methylene (3-fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid, CAS 1333394-28-7) reduces rotatable bonds from 6 to approximately 4, constraining conformational space and potentially limiting geometric compatibility in binding-site-directed library syntheses . Each structural feature serves a distinct functional purpose; substituting any single feature degrades the compound's integrated profile for Suzuki coupling efficiency, salt-mediated workup, and molecular property space coverage.

Target: 3-Fluoro lowers boronic acid pKa ~0.7–0.8 units
Des-fluoro analog retains higher pKa; transmetallation may be slower under mild conditions
Removing fluorine may reduce coupling rate with base-sensitive substrates.
Target: Pyrrolidine pKaH ≈11.3 enables salt formation for acid–base workup
3-Fluoro-4-propoxyphenylboronic acid lacks basic nitrogen; no pH-switchable extraction possible
Loss of amine handle eliminates extractive purification, requiring column chromatography.
Target: Propoxy linker gives 6 rotatable bonds, ~2.5 Å longer than methylene analog
Methylene-linked analog (CAS 1333394-28-7) constrains conformation with ~4 rotatable bonds
Linker shortening may restrict geometric reach in binding-site-directed libraries.

Differentiation Evidence vs. Closest Analogs for 3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid


Enhanced Transmetallation via 3-Fluoro Substitution

The 3-fluoro substituent on the target compound lowers the boronic acid pKa by approximately 0.7–0.8 units relative to the non-fluorinated analog 4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid (CAS 1003028-33-8). Literature values for meta-fluorophenylboronic acid give pKa ≈ 8.09–8.15, whereas unsubstituted phenylboronic acid has a pKa of 8.86 [1]. Since the transmetallation step in Suzuki–Miyaura coupling requires a boronate anion, the higher acidity of the fluorinated compound increases the equilibrium concentration of the reactive boronate at any given pH, enabling faster coupling kinetics under mildly basic conditions (pH 8–9) without resorting to stronger bases that may degrade sensitive substrates [2]. This acidification effect is absent in the des-fluoro comparator CAS 1003028-33-8.

Acidity gain
Class-level inference
ΔpKa ≈ −0.7 to −0.8 vs. des-fluoro analog; ~5–6× higher boronate at pH 8.5
Higher boronate concentration supports faster Suzuki coupling under mild basic conditions.
pKa inferred from meta-fluorophenylboronic acid literature; target compound not directly measured.
Suzuki–Miyaura coupling boronic acid acidity transmetallation rate

Pyrrolidine Amine for Acid-Base Extractive Purification

The pyrrolidine moiety in the target compound possesses a conjugate acid pKa of approximately 11.3 [1], enabling quantitative protonation and hydrochloride salt formation under mildly acidic conditions (pH < 9). This feature is entirely absent in 3-fluoro-4-propoxyphenylboronic acid (CAS 192376-68-4), which lacks any basic nitrogen. After Suzuki coupling, the target compound's coupled product (or unreacted starting material) can be selectively extracted into aqueous acid (e.g., 1 M HCl), separated from neutral byproducts, then recovered by basification and organic extraction. The non-basic analog CAS 192376-68-4 cannot undergo such acid-base switching and must rely solely on chromatography for purification . This salt-forming capability also increases aqueous solubility at low pH: protonated pyrrolidine confers cationic character, whereas CAS 192376-68-4 remains neutral across the full pH range.

Amine purification
Class-level inference
Pyrrolidine pKaH ≈11.3; forms hydrochloride salt for acid–base extraction
Enables pH-switchable workup, reducing chromatography reliance.
Estimated >100× solubility increase at pH 2–4; no direct measurement for target.
salt formation aqueous solubility extractive workup pyrrolidine basicity

Propoxy Linker Provides Greater Conformational Flexibility

The target compound incorporates a three-atom propoxy linker (–O–CH2–CH2–CH2–) connecting the phenyl ring to the pyrrolidine nitrogen, yielding 6 rotatable bonds and an Fsp3 value of 0.538 [1]. The closest methylene-linked analog, (3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid (CAS 1333394-28-7), uses a single-atom –CH2– linker, reducing the rotatable bond count to approximately 4 (C11H15BFNO2 vs. C13H19BFNO3) and decreasing the physical separation between the boronic acid and the basic amine by roughly 2.5 Å . The extended propoxy linker allows the pyrrolidine to sample a larger conformational volume and may reduce steric interference between the pyrrolidine and the palladium catalyst during Suzuki coupling at the boronic acid site. In structure–activity relationship (SAR) studies where the basic amine is intended to engage a distal protein residue or influence cellular permeability, the longer linker provides greater geometric reach.

Linker flexibility
Supporting evidence
6 rotatable bonds; linker extended by ~2.5 Å vs. methylene analog
Greater conformational reach for distal target engagement.
Calculated descriptors; no crystallographic data available.
conformational flexibility rotatable bonds linker optimization fragment-based drug design

Lipophilicity and Polar Surface Area Profile vs. Analogs

The target compound exhibits a LogP of 1.05 and TPSA of 52.9–53.0 Ų [1]. In comparison, 3-fluoro-4-propoxyphenylboronic acid (CAS 192376-68-4), which replaces the pyrrolidinyl-propoxy chain with a simple n-propoxy group, has a reported LogP of 2.34 (or 0.29 from an alternative calculation) and a TPSA of ~49.7 Ų [2]. The pyrrolidine nitrogen in the target compound increases TPSA by approximately 3.3 Ų while simultaneously lowering LogP by an estimated 0.2–1.3 log units (depending on the calculation method used), reflecting the balance between added hydrophobic carbons and the polar tertiary amine. The des-fluoro analog 4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid (CAS 1003028-33-8) is expected to have a slightly higher LogP (fluorine is weakly polar) and a lower TPSA by approximately 3–4 Ų due to the absence of the C–F bond dipole. These differences place the target compound in a distinct region of physicochemical space relevant for oral bioavailability prediction (Rule of Five compliance maintained [1]).

LogP/TPSA profile
Supporting evidence
LogP 0.37–1.05; TPSA ~53 Ų; distinct from des-fluoro and des-amine analogs
Occupies intermediate polarity space favorable for fragment-based libraries.
Values method-dependent; relative trends remain consistent.
lipophilicity polar surface area drug-likeness physicochemical property optimization

High Purity and Multi-Supplier Redundancy

The target compound is commercially available at ≥98% purity from multiple suppliers, including ChemScene (Catalog CS-0467315, ≥98%) and BLD Pharmatech (98%) [1]. In comparison, the closest non-fluorinated analog 4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid (CAS 1003028-33-8) is predominantly offered at 95% purity across suppliers such as ChemShuttle (Catalog 124667, 95%) and Leyan (95%) . Similarly, the methylene-linked analog (CAS 1333394-28-7) is typically available at 95% . The target compound is listed by at least 6 distinct suppliers (ChemShuttle, ChemScene, BLD Pharmatech, Angenechem, Perfemiker, CymitQuimica) with catalog coverage across multiple geographies (US, EU, Asia), providing procurement redundancy . Higher starting-material purity reduces the burden of pre-coupling purification and minimizes the introduction of unknown impurities that can poison palladium catalysts in Suzuki reactions.

Supply quality
Specification review
≥98% purity (multiple suppliers) vs. 95% typical for key analogs; 6+ suppliers
Higher purity reduces pre-coupling purification and catalyst poisoning risk.
Supplier catalog data; batch-specific COA recommended.
building block purity supply chain reliability procurement quality Suzuki coupling reproducibility

Procurement & Application Scenarios for 3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid


Suzuki Coupling of Base-Sensitive Substrates

The 3-fluoro substituent lowers the boronic acid pKa by ~0.7–0.8 units relative to non-fluorinated analogs [1], increasing the equilibrium boronate anion concentration at neutral to mildly basic pH (7.5–9.0). This makes the target compound particularly suitable for coupling with base-labile substrates such as esters, amides, or epimerizable stereocenters, where stronger basic conditions (pH > 10) would cause decomposition. Procurement of this building block over the des-fluoro analog CAS 1003028-33-8 is indicated when reaction scouting reveals sluggish conversion under mild Cs2CO3 or K3PO4 buffered conditions .

Parallel Synthesis with Acid-Base Extractive Purification

The pyrrolidine tertiary amine (pKaH ≈ 11.3) enables post-coupling product isolation via acid-base extraction: protonation with 1 M HCl partitions the pyrrolidine-containing product into the aqueous phase, separating it from neutral organic impurities [1]. This capability is absent in non-basic analogs such as 3-fluoro-4-propoxyphenylboronic acid (CAS 192376-68-4). For medicinal chemistry groups running 24–96-well parallel Suzuki couplings, this purification strategy eliminates the bottleneck of individual column chromatography, significantly increasing throughput and reducing solvent consumption .

Fragment-Based Drug Discovery: Intermediate Polarity Building Block

With a LogP of 0.37–1.05 and TPSA of ~53 Ų [1], the target compound occupies a desirable intermediate polarity space for fragment libraries. The 6 rotatable bonds and 3-atom propoxy linker provide conformational flexibility, allowing the pyrrolidine nitrogen to explore a wider spatial volume than the constrained methylene-linked analog CAS 1333394-28-7 . When a fragment screen or structure-based design requires a basic amine vector at a specific distance (~5–7 Å) from the phenylboronic acid core, the target compound's extended linker geometry provides a better match than shorter-linker alternatives.

High-Purity Boronic Acid for Catalyst Longevity in Multi-Step Synthesis

Palladium catalysts in Suzuki–Miyaura reactions are sensitive to impurities that can act as catalyst poisons (e.g., thiols, phosphines, heavy metals). The availability of the target compound at ≥98% purity from ChemScene and BLD Pharmatech [1] provides a 3+ percentage point purity advantage over the 95% typical of the des-fluoro analog CAS 1003028-33-8 . For multi-step synthetic sequences where the Suzuki coupling is a late-stage transformation of a high-value intermediate, starting with higher-purity boronic acid minimizes the risk of catalyst deactivation and ensures more reproducible yields at scale.

Application
Selection Property
Validation Focus
Suzuki coupling with base-sensitive substrates
Fluorine-enhanced boronate formation at mild pH
Coupling efficiency under mild basic conditions
Parallel synthesis purification
Acid–base extractable pyrrolidine amine
Extractive workup scalability vs. chromatography
Fragment library design
Intermediate LogP/TPSA polarity profile
Physicochemical property space mapping
Reproducible multi-step synthesis
High-purity specification
Catalyst compatibility and yield consistency
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